3-Benzylazepane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-benzylazepane |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-13-8-4-5-9-14-11-13/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI Key |
SLUVIYDZZNFGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Benzylazepane Derivatives
Derivatization Strategies of the Azepane Nitrogen
The secondary amine of the azepane ring is a primary site for synthetic modification due to the nucleophilicity of the nitrogen lone pair. Common strategies include acylation, alkylation, and the formation of urea (B33335) and carbamate (B1207046) linkages.
N-acylation and N-alkylation are fundamental transformations for derivatizing the 3-benzylazepane nitrogen. These reactions introduce a wide variety of functional groups, significantly altering the steric and electronic properties of the molecule.
Acylation of the azepane nitrogen is typically achieved by reaction with acylating agents like acid chlorides or anhydrides. byjus.com This reaction, a form of nucleophilic acyl substitution, attaches an acyl group (–COR) to the nitrogen atom. openstax.org The process is often facilitated by a base to neutralize the acid byproduct. The resulting N-acylazepanes are generally stable amides. The acylium ion (RCO+), often generated in situ from the acyl halide and a Lewis acid, serves as the potent electrophile in these reactions. byjus.comyoutube.com Because the acylium ion is stabilized by resonance, it does not undergo the skeletal rearrangements that can plague alkylation reactions. openstax.orglibretexts.org
Alkylation introduces an alkyl group onto the azepane nitrogen, typically by reacting this compound with an alkyl halide. openstax.org This is a nucleophilic substitution reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. beilstein-journals.org The reactivity of the haloalkanes increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I). libretexts.org N-alkylation of similar scaffolds, such as dihydrodibenzo[b,f]azepine, is a common functionalization strategy. beilstein-journals.org However, a significant limitation of alkylation reactions is the potential for carbocation rearrangements, especially when using primary alkyl halides that can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. openstax.orglibretexts.org
Table 1: Representative N-Acylation and N-Alkylation Reactions
| Reaction Type | Reagent | Product Type | Key Features |
|---|---|---|---|
| N-Acylation | Acid Chloride (RCOCl) | N-Acylazepane (Amide) | No carbocation rearrangement; product is generally less reactive. libretexts.org |
| Acid Anhydride ((RCO)₂O) | N-Acylazepane (Amide) | Often requires a catalyst; produces a carboxylic acid byproduct. byjus.com | |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkylazepane (Tertiary Amine) | Prone to polyalkylation and carbocation rearrangements. openstax.orglibretexts.org |
| Reductive Amination | N-Alkylazepane (Tertiary Amine) | Involves reaction with an aldehyde or ketone followed by reduction. |
Urea and Carbamate Functionalization
The synthesis of urea and carbamate derivatives from the azepane nitrogen introduces motifs commonly found in biologically active compounds and organocatalysts. rsc.orgnih.gov
Urea derivatives are typically synthesized by reacting the this compound with an isocyanate (R-N=C=O). beilstein-journals.org The nucleophilic nitrogen of the azepane attacks the electrophilic carbon of the isocyanate, yielding an N,N'-disubstituted urea. One-pot methods have been developed where an alkyl halide is converted to an azide (B81097), which then undergoes a Staudinger–aza-Wittig reaction to form an isocyanate in situ, followed by reaction with an amine to produce the final urea derivative. beilstein-journals.org Modern copper-catalyzed methods also allow for the synthesis of ureas from amides via C-C bond cleavage. rsc.org
Carbamate functionalization involves the reaction of this compound with reagents such as chloroformates (ClCOOR) or activated carbonates. This reaction attaches a carbamoyl (B1232498) group to the nitrogen, forming a stable carbamate linkage. Carbamates are key functional groups in many pharmaceutical compounds. nih.gov Acyl isocyanates, generated from primary amides and oxalyl chloride, can also react with alcohols to form acyl carbamate derivatives in a convenient one-pot, two-step synthesis. organic-chemistry.org
Table 2: Urea and Carbamate Formation Reactions
| Derivative | Reagent | Reaction Type | Product |
|---|---|---|---|
| Urea | Isocyanate (R-N=C=O) | Nucleophilic Addition | N,N'-disubstituted urea beilstein-journals.org |
| Phenylisocyanate | Nucleophilic Addition | N-phenyl urea derivative nih.gov | |
| Carbamate | Chloroformate (ClCOOR) | Nucleophilic Acyl Substitution | N-Carbamoylazepane |
| O-phenyl thiirane | Nucleophilic Addition | O-phenyl carbamate derivative nih.gov |
Functionalization of the Azepane Ring
Beyond the nitrogen atom, the carbon framework of the azepane ring itself can be functionalized through various modern and classical synthetic methodologies.
Direct C-H functionalization has become a powerful strategy for modifying heterocyclic scaffolds, offering an atom- and step-economical approach to new derivatives. rsc.org Transition-metal-catalyzed C-H functionalization, in particular, allows for the selective introduction of substituents onto the azepane ring. researchgate.net Rhodium catalysts, for example, have been successfully employed for the enantioselective intermolecular C(sp³)–H arylation of saturated N-heterocycles, including azepane. rsc.org These reactions often proceed through the formation of a metal-carbene intermediate or via directed C-C bond activation followed by intramolecular C-H metalation to form the azepine ring system. nih.govnih.gov This approach enables the creation of complex, N-bridgehead azepine skeletons and other functionalized derivatives under mild conditions. nih.gov
The carbon atoms of the azepane ring can be rendered reactive towards either electrophiles or nucleophiles. For instance, palladium-mediated cross-coupling of α-halo eneformamides derived from caprolactam (a precursor to the azepane ring system) provides access to 2-substituted azepanes. acs.org This methodology allows for α-alkenylation, alkynylation, and arylation using Heck, Sonogashira, and Suzuki coupling conditions, respectively. acs.org
Furthermore, the azepine ring system can undergo reactions with electrophiles like N-bromosuccinimide (NBS). The reaction of 2-methoxy-3H-azepines with NBS leads to a regioselective 1,4-adduct, which can then be converted to 2-substituted 2H-azepine derivatives. researchgate.net Nucleophilic attack on azepine derivatives is also a viable strategy. For example, 2-methoxy-3H-azepine can react with nucleophiles like sodium alkoxides or organolithium reagents to yield substituted azepine products through transetherification or addition. researchgate.net The interaction between nucleophilic nitrogen atoms and electrophilic carbon centers within the same molecule can also drive cyclization to form fused azepine ring systems. ntu.ac.uk
Ring Interconversions and Skeletal Rearrangements
The seven-membered azepane skeleton is not static and can be formed through the reorganization of other ring systems or undergo rearrangements itself. Such transformations provide access to novel and complex molecular architectures.
Ring interconversions are a common strategy for synthesizing azepane derivatives. A notable example is the ring expansion of piperidines to create azepanes with high stereoselectivity and regioselectivity. rsc.org Conversely, dearomative ring expansion of simple nitroarenes, mediated by blue light photochemistry, can transform a six-membered benzene (B151609) ring into a seven-membered azepine system, which is then hydrogenated to the corresponding azepane. manchester.ac.ukresearchgate.net This method allows for the synthesis of complex C3- and C4-substituted azepanes from readily available starting materials. researchgate.net
Skeletal rearrangements involve the reorganization of the atoms within the azepane core. cambridgescholars.comcambridgescholars.com These rearrangements can be triggered under various conditions and often lead to structurally diverse products. nih.gov For instance, β-hydroxyazepanes have been shown to undergo skeletal rearrangement to form substituted piperidines, a process that can be controlled to produce either L- or D-iminosugar C-glycosides. researchgate.net Such rearrangements highlight the synthetic potential of polyhydroxylated azepanes as intermediates for complex molecule synthesis. researchgate.net The pinacol (B44631) rearrangement is a classic example of a skeletal rearrangement involving the migration of a substituent to an adjacent electron-deficient carbon, a principle that can apply to complex cyclic systems. cambridgescholars.com
Reaction Mechanisms of Transformations Involving Benzylazepanes
The transformation of this compound and its derivatives is governed by complex reaction mechanisms that often involve highly reactive intermediates. Understanding these mechanisms is crucial for the strategic design of synthetic routes to functionalized azepane scaffolds. The following sections detail the radical and ionic pathways that characterize these transformations.
Radical reactions offer a powerful method for the functionalization of saturated heterocycles and for the construction of the azepane ring itself. These pathways typically involve the generation of a radical species which then undergoes further reactions such as hydrogen atom transfer (HAT), cyclization, or coupling.
One significant radical-mediated transformation involves the benzylic position of the this compound moiety. The carbon atom adjacent to the benzene ring is susceptible to radical-mediated reactions, such as bromination. This type of reaction proceeds via a radical chain mechanism initiated by light or a radical initiator. For instance, free radical bromination using N-Bromosuccinimide (NBS) and a peroxide initiator can selectively introduce a bromine atom at the benzylic carbon. khanacademy.org
Another key application of radical mechanisms is in the construction of the azepane ring. A copper-catalyzed formal [5+2] aza-annulation has been developed to synthesize azepane derivatives. nih.gov This reaction follows a radical pathway that includes a 1,5-hydrogen atom transfer of N-radicals, followed by the coupling of the resulting alkyl radicals with 1,3-enynes, and subsequent C-N bond formation to construct the azepane motif. nih.gov The mechanism involves an in-situ generated LCu(I) species that undergoes a single electron transfer (SET) to an N-fluorosulfonamide to create a nitrogen-centered radical. This radical then abstracts a hydrogen atom, leading to an alkyl radical that engages with the 1,3-enyne. nih.gov
Furthermore, a copper-promoted radical-mediated intermolecular [2+n] heteroannulation of β-CF3-1,3-enynes with alkyl azides serves as a method to assemble various N-heterocycles, including azepanes. mdpi.com This process is initiated by the thermal decomposition of an azide intermediate to form a triplet-free nitrene, which then converts to a Cu(III) nitrene intermediate. The addition of this species across an olefin generates an alkyl radical, which undergoes a cascade of HAT and radical substitution to yield the final N-heterocycle. mdpi.com
The table below summarizes key aspects of radical-mediated reactions in the context of azepane chemistry.
| Reaction Type | Reagents/Catalyst | Key Mechanistic Steps | Outcome | Reference(s) |
| Benzylic Bromination | NBS, Peroxide | Radical chain mechanism, benzylic hydrogen abstraction | Functionalization at the benzylic position | khanacademy.org |
| [5+2] Aza-annulation | Copper Catalyst, N-fluorosulfonamides | 1,5-Hydrogen Atom Transfer (HAT) of N-radical, alkyl radical coupling | Azepane ring construction | nih.gov |
| [2+n] Heteroannulation | Copper Catalyst, Alkyl Azides | Triplet nitrene formation, radical addition, HAT, radical substitution cascade | Azepane ring construction | mdpi.com |
Ionic intermediates are central to many transformations that either form or modify the azepane ring. These species, which include aziridinium (B1262131) ions, nitrenes, and iminium ions, are typically highly reactive and their formation dictates the course of the reaction.
Aziridinium Ions
The aziridinium ion is a three-membered ring containing a positively charged quaternary nitrogen atom. This strained, reactive intermediate is pivotal in ring-expansion and ring-opening reactions leading to substituted azepanes.
A notable example involves the deoxyfluorination of N-benzyl azepane derivatives. Investigations have shown that these reactions can proceed through an aziridinium intermediate. mq.edu.au The formation of this intermediate is sensitive to the electron density on the nitrogen atom; in N-benzyl azepane, the deoxyfluorination proceeds via an aziridinium species, which can suppress side reactions like C-F bond epimerization. mq.edu.au
Bicyclic aziridinium ions are particularly useful for synthesizing azepane rings. These intermediates can be generated from the intramolecular nucleophilic attack of an aziridine (B145994) nitrogen onto a carbon bearing a leaving group. For instance, 2-[4-toluenesulfonyloxybutyl]aziridine can form a stable 1-azoniabicyclo[4.1.0]heptane tosylate (a bicyclic aziridinium ion). jove.com This strained intermediate then undergoes regioselective ring-opening upon attack by a nucleophile. Attack at the bridgehead carbon leads to the formation of a seven-membered azepane ring, while attack at the bridge carbon results in a substituted piperidine (B6355638). jove.com This strategy has been employed in the synthesis of various biologically active compounds. jove.com Similarly, ring expansion of pyrrolidine (B122466) derivatives via bicyclic aziridinium intermediates provides a route to piperidines, a concept analogous to azepane synthesis from piperidine precursors. researchgate.net The formation of the aziridinium ion is a key step, generated by the displacement of a leaving group from a side chain by the nucleophilic nitrogen of the parent ring. mdpi.com
Nitrene Intermediates
Nitrenes are neutral, monovalent nitrogen species with a sextet of valence electrons, making them highly reactive. egyankosh.ac.in They are common intermediates in the synthesis of azepines, which are unsaturated precursors to azepanes. The most prevalent method involves the insertion of a nitrene into a benzene ring, leading to a dearomative ring expansion. slideshare.netthieme-connect.com
These nitrene intermediates can be generated from various precursors through thermal decomposition, photochemical activation, or catalysis. egyankosh.ac.inresearchgate.net Aryl azides are common precursors that generate aryl nitrenes upon heating or irradiation, which then react with aromatic systems. researchgate.net Another significant pathway involves the deoxygenation of nitroarenes, which can be achieved using blue light irradiation in the presence of a phosphite (B83602) reagent. researchgate.netmanchester.ac.ukresearchgate.net This method converts the nitro group into a singlet nitrene species, which undergoes a one-atom ring expansion to form a 3H-azepine intermediate. Subsequent hydrogenation of this intermediate yields the saturated azepane heterocycle. researchgate.netmanchester.ac.uk The reaction proceeds through the triplet excited state of the nitroarene, which reacts with the phosphite reagent. researchgate.net
The choice of catalyst and ligands can influence the reaction pathway. Silver-catalyzed nitrene transfer from a 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamidate, for example, can be tuned to favor either azepine formation or benzylic C-H amination. thieme-connect.comthieme-connect.de
Iminium Ions
An iminium ion contains a positively charged, double-bonded nitrogen atom ([R₂C=NR₂]⁺). This electrophilic species is a key intermediate in various cyclization and functionalization reactions leading to azepane derivatives.
Iminium ions are typically formed from the condensation of a secondary amine with a ketone or aldehyde, or through the protonation or alkylation of an imine. wikipedia.orgmasterorganicchemistry.com In the context of azepane synthesis, they often arise from the cyclization of acyclic precursors. For instance, in the synthesis of polyhydroxylated azepanes, an intramolecular nucleophilic attack by an amine can trigger cyclization to a hemiaminal, which then dehydrates to form an iminium ion. This iminium species can then be hydrogenated to afford the final azepane. nih.gov
Enamides are also effective precursors for generating iminium intermediates. beilstein-journals.orgbeilstein-journals.org Protonation or alkylation of an enamide can generate a stabilized acyliminium ion. This electrophilic intermediate can then be intercepted by a nucleophile in a cyclization cascade to construct complex heterocyclic systems. An intramolecular reductive Heck reaction following the formation of an iminium intermediate has been used to construct an azepane ring, demonstrating the utility of this pathway in forming strained seven-membered rings. beilstein-journals.orgbeilstein-journals.org A proposed mechanism for forming a functionalized azepine ring involves the 7-exo-trig cyclization of an enamine-ester intermediate, which proceeds through a quaternary iminium ion. chem-soc.si
The table below outlines the generation and fate of these key reactive intermediates in azepane chemistry.
| Intermediate | Precursor(s) | Generation Method | Subsequent Reaction | Outcome | Reference(s) |
| Aziridinium Ion | N-substituted azepanes, Aziridines with side-chain leaving groups | Deoxyfluorination, Intramolecular nucleophilic substitution | Nucleophilic ring-opening | Functionalization, Ring-expansion to azepanes | mq.edu.aujove.commdpi.com |
| Nitrene | Aryl azides, Nitroarenes, Carbamidates | Thermal/Photochemical decomposition, Light-mediated deoxygenation, Silver catalysis | Insertion into benzene ring | Azepine/Azepane ring formation | thieme-connect.comresearchgate.netresearchgate.netmanchester.ac.ukresearchgate.net |
| Iminium Ion | Amines + Carbonyls, Enamides, Hemiaminals | Condensation, Protonation/Alkylation, Dehydration | Hydrogenation, Nucleophilic cyclization | Azepane ring formation/functionalization | nih.govbeilstein-journals.orgbeilstein-journals.orgchem-soc.si |
Spectroscopic and Structural Elucidation Methodologies for 3 Benzylazepane
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a cornerstone for identifying the functional groups present in a molecule. bruker.com These techniques probe the vibrational and rotational energies of molecular bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. bruker.com The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. For 3-benzylazepane, the FT-IR spectrum would be expected to show characteristic peaks for:
C-H stretching (aromatic): Typically observed in the 3100-3000 cm⁻¹ region.
C-H stretching (aliphatic): Found in the 3000-2850 cm⁻¹ range, corresponding to the CH₂ and CH groups of the azepane ring and the benzyl (B1604629) methylene (B1212753) group.
N-H stretching (secondary amine): A moderate to weak band is expected in the 3500-3300 cm⁻¹ region.
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ range are indicative of the benzene (B151609) ring.
C-N stretching: Generally appears in the 1250-1020 cm⁻¹ region.
C-H bending: Bands in the 1470-1350 cm⁻¹ (aliphatic) and characteristic out-of-plane bending bands for the substituted benzene ring below 900 cm⁻¹ would also be present.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric ring breathing modes of the benzene ring, which often give strong Raman signals. researchgate.net
C-C backbone vibrations of the azepane ring.
The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. measurlabs.com It provides information about the chemical environment, connectivity, and stereochemistry of each atom.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, a ¹H NMR spectrum would display signals corresponding to the protons of the benzyl group and the azepane ring.
Expected Chemical Shifts (δ) in ¹H NMR:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet |
| Benzylic (Ar-CH₂) | ~2.5-3.0 | Multiplet |
| Azepane Ring Protons | ~1.5-3.5 | Complex Multiplets |
| Amine (N-H) | Variable, often broad | Singlet (broad) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the azepane ring.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. mdpi.com Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments.
Expected Chemical Shifts (δ) in ¹³C NMR:
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic (C₆H₅) | ~125-140 |
| Benzylic (Ar-CH₂) | ~35-45 |
| Azepane Ring Carbons | ~25-60 |
Note: The chemical shifts are approximate and can be influenced by solvent and substitution effects.
While ¹H and ¹³C NMR provide fundamental data, complex structures often require advanced 2D NMR techniques for unambiguous assignment. iisc.ac.in These experiments correlate signals from different nuclei, revealing their connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. numberanalytics.com It would be instrumental in tracing the proton-proton connectivities within the azepane ring.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This allows for the definitive assignment of which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for connecting the benzyl group to the azepane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. numberanalytics.com It is particularly valuable for determining the relative stereochemistry and conformational preferences of the this compound molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. scienceready.com.au When a molecule is introduced into the mass spectrometer, it is ionized, often leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
For this compound (C₁₃H₁₉N), the expected exact mass of the molecular ion would be approximately 189.15 g/mol .
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For this compound, a primary fragmentation pathway would likely involve the cleavage of the bond between the benzyl group and the azepane ring (alpha-cleavage), which is a common fragmentation for amines. libretexts.org
Expected Fragmentation Pattern:
A major fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the loss of the azepane ring from the molecular ion. Another significant fragmentation pathway for amines is cleavage at the α-C-C bond. libretexts.org The fragmentation pattern can help to confirm the connectivity of the benzyl group to the azepane ring.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ijcrt.org The diffraction data can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
For this compound, X-ray crystallography would provide:
Unambiguous confirmation of the atomic connectivity.
Precise bond lengths and bond angles.
The conformation of the seven-membered azepane ring in the crystalline state.
The absolute and relative stereochemistry of the chiral center at the 3-position of the azepane ring. Since this compound is chiral, a crystalline sample of a single enantiomer or a racemic mixture can be analyzed to determine its three-dimensional arrangement. wikipedia.org
This technique is the gold standard for structural elucidation, providing a level of detail that is unattainable with spectroscopic methods alone. libretexts.orgfigshare.com
Hyphenated Spectroscopic Techniques in Azepane Characterization
The structural elucidation and analysis of azepane derivatives such as this compound are significantly enhanced by the use of hyphenated spectroscopic techniques. nih.gov These methods couple a separation technique, most commonly chromatography, with a spectroscopic detection technique, providing a powerful two-dimensional approach to analysis. ijfmr.comiipseries.org This integration allows for the separation of components within a complex mixture, followed by their immediate identification and structural characterization. ijpsjournal.comresearchgate.net For a molecule like this compound, these techniques are indispensable for confirming its identity, assessing its purity, and studying its formation in a reaction mixture.
The most prevalent hyphenated techniques in the characterization of organic molecules include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographytoday.com These methods are particularly powerful for impurity analysis and the structural confirmation of synthesized compounds. ijfmr.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. restek.com In this technique, the sample is vaporized and separated based on volatility and interaction with a stationary phase within a GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum is a fingerprint for the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. restek.com
For this compound, GC-MS analysis would provide its retention time, a characteristic property based on the specific column and conditions used, and a mass spectrum confirming its molecular weight and structure. The fragmentation pattern is particularly useful for structural elucidation. The molecular ion peak would correspond to the molecular weight of this compound (C₁₃H₁₉N, approx. 189.30 g/mol ). Key fragments would likely arise from the cleavage of the benzyl group and fragmentation of the azepane ring.
Table 1: Representative GC-MS Fragmentation Data for this compound
This table presents plausible fragmentation patterns for this compound based on its structure. Actual experimental values may vary.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structural Origin |
| 189 | [C₁₃H₁₉N]⁺ | Molecular Ion (M⁺) |
| 98 | [C₆H₁₂N]⁺ | Azepane ring fragment after loss of benzyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is arguably the most crucial hyphenated technique for the analysis of a wide range of pharmaceutical compounds, including azepane derivatives. ajrconline.orgnih.gov It pairs the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis of mass spectrometry. ajrconline.org LC is suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. nih.gov The separation occurs in a liquid mobile phase, and as components elute from the LC column, they are ionized (commonly via electrospray ionization, ESI) and detected by the mass spectrometer. chromatographyonline.com
LC-MS is frequently used to monitor the progress of a chemical reaction, identify impurities, and quantify the analyte in a mixture. researchgate.net For this compound, an LC-MS method would provide a retention time (Rt) and the mass of the protonated molecule ([M+H]⁺), which would be observed at an m/z value of approximately 190.31. nih.gov Tandem MS (LC-MS/MS) can be employed for even greater specificity and structural detail by selecting the parent ion and subjecting it to further fragmentation. chromatographytoday.com
Table 2: Typical LC-MS Analytical Parameters for this compound
This table illustrates a representative set of conditions for the LC-MS analysis of this compound.
| Parameter | Value / Description |
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase (e.g., 100 mm x 4.6 mm, 5 µm) chromatographyonline.com |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid chromatographyonline.com |
| Flow Rate | 0.4 - 1.0 mL/min |
| Retention Time (Rt) | Dependent on specific method conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion (m/z) | ~190.3 (for [M+H]⁺) |
Other advanced hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-FTIR (Liquid Chromatography-Fourier Transform Infrared) spectroscopy can provide even more comprehensive structural information by directly linking chromatographic separation with the detailed structural insights of NMR or the functional group information from FTIR. ijfmr.comijpsjournal.com These powerful combinations are invaluable tools in modern analytical and pharmaceutical chemistry for the definitive characterization of novel compounds. numberanalytics.com
Computational and Theoretical Investigations of 3 Benzylazepane Systems
Conformational Analysis of the Seven-Membered Ring
The seven-membered azepane ring is a flexible structure that can adopt multiple conformations. This conformational flexibility is a key determinant of a molecule's biological activity and chemical reactivity. iucr.org Computational modeling is an essential tool for exploring the complex conformational landscape of these rings. rsc.org
The primary conformations available to the azepane ring include various chair, boat, and twist-boat forms. High-level electronic structure calculations have been employed to perform holistic conformational analyses of azepane and other seven-membered heterocycles. nih.gov For the parent azepane, studies have identified the twist-chair conformation as the most stable, while the chair form is often a transition state. nih.gov However, the specific substitution pattern and intermolecular interactions, such as hydrogen bonding, can introduce conformational constraints that alter the energy landscape. For instance, in azepine hydrochloride, computational studies suggest the ring typically adopts a chair-like conformation to minimize both angle and torsional strain.
The introduction of substituents, like the benzyl (B1604629) group in 3-benzylazepane or other functional groups, significantly influences the preferred conformation. rsc.orgchim.it Computational analyses, often combining stochastic searches with Density Functional Theory (DFT) geometry optimizations, can identify the most stable conformers. iucr.org One study on a highly substituted azepane derivative identified nine distinct conformational clusters within a small energy range, demonstrating the ring's complexity. iucr.org This work highlighted that the conformations observed in the solid state (via X-ray crystallography) matched those predicted by computational analysis, validating the theoretical methodology. iucr.org
Table 1: Common Conformations of the Azepane Ring
| Conformation | Description | Stability Factors |
|---|---|---|
| Twist-Chair | A twisted variant of the chair form. | Often the global minimum for unsubstituted azepane, minimizing torsional and transannular strain. nih.gov |
| Chair | Analogous to the cyclohexane (B81311) chair. | Can be a low-energy conformer or a transition state, depending on substitution. nih.gov |
| Boat / Twist-Boat | A family of higher-energy conformations. | Generally less stable but can be populated, especially with specific substitution patterns. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like this compound. nih.govacs.org These methods provide detailed information about electron distribution, orbital energies, and reactivity, which are essential for predicting molecular properties and behavior. nih.govuniv-oeb.dz
DFT studies on azepane and related heterocycles have utilized various functionals, such as the meta-hybrid M06-2X and the long-range-separated ωB97XD, to investigate their structural reactivity and stability. nih.govacs.org These calculations allow for the determination of key molecular descriptors. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov
Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. The MEP is invaluable for understanding intermolecular interactions, such as how a molecule will interact with a biological receptor or another reactant. nih.govacs.org Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov
Reaction Mechanism Elucidation via Computational Studies
Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. acs.orgsolubilityofthings.com By mapping the potential energy surface, these studies can identify intermediates, transition states, and determine the activation energies required for a reaction to proceed. solubilityofthings.com This knowledge is critical for optimizing reaction conditions and designing more efficient synthetic routes.
For azepane derivatives, computational studies have provided crucial insights into their synthesis. For example, the formation of azepanes through redox-neutral amine α-C-H functionalization has been investigated using DFT. acs.org These computational studies can compare different possible mechanistic pathways to explain experimental findings and reveal the origin of catalytic efficiency. acs.org
In another example, the photochemistry of phenyl azide (B81097), a related precursor for nitrogen-containing heterocycles, was elucidated with the help of computational tools. researchgate.net These studies helped to corroborate experimental spectra of intermediates and determine the electronic structure of other possible species, relative energies, and mechanistic pathways. researchgate.net Calculations showed a low energy barrier for the ring-opening of a bicyclic azirine intermediate to a ketenimine, explaining the experimental failure to detect the transient intermediate. researchgate.net
The general approach involves:
Reactant and Product Optimization: The geometries of starting materials and products are optimized to find their lowest energy structures.
Transition State (TS) Search: Sophisticated algorithms are used to locate the high-energy transition state structure that connects reactants and products.
Frequency Calculation: This calculation confirms that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
These computational models provide a theoretical framework that complements experimental observations, leading to a comprehensive understanding of the reaction mechanism. solubilityofthings.com
Molecular Modeling and Docking Studies of Azepane Derivatives
Molecular modeling, and specifically molecular docking, is a computational technique used extensively in drug discovery to predict how a molecule (ligand) binds to the active site of a target protein. nih.govneliti.com This method helps in understanding the structural basis of a compound's biological activity and in designing new derivatives with improved potency and selectivity. nih.gov Azepine derivatives have been the subject of numerous docking studies to explore their potential as therapeutic agents. nih.govneliti.comunsri.ac.id
Docking simulations calculate the preferred orientation and conformation of the ligand within the protein's binding pocket and estimate the strength of the interaction, often represented as a docking score or binding energy. neliti.comneliti.com For instance, molecular docking was used to study a series of hexahydropyrimido[1,2-a]azepine derivatives as potential anti-inflammatory agents by targeting the enzymes COX-1 and COX-2. nih.gov The results helped to rationalize the observed selectivity of the most active compounds, providing a structural explanation for their biological activity that was supported by in vivo studies. nih.gov
In another study, various azepine derivatives were evaluated as potential inhibitors of the H1N1 virus neuraminidase enzyme. neliti.comneliti.com By calculating the interaction energy (Cdocker energy) between the azepine ligands and the protein, researchers could identify compounds with promising binding affinities that were expected to be effective inhibitors. neliti.comneliti.com These studies highlight the importance of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, in stabilizing the ligand-protein complex.
Table 3: Examples of Molecular Docking Studies with Azepine Derivatives
| Azepine Derivative Class | Protein Target | Key Findings |
|---|---|---|
| Hexahydropyrimido[1,2-a]azepines | COX-1 and COX-2 | Docking rationalized the selective inhibition of COX-2, guiding the design of safer anti-inflammatory agents. nih.gov |
| General Azepine Derivatives | H1N1 Neuraminidase | Identified potential inhibitors based on favorable Cdocker interaction energies, suggesting anti-viral activity. neliti.comneliti.com |
| Benzoxazepine Derivatives | Progesterone Receptor | Docking scores indicated potential anticancer properties for several compounds, highlighting key hydrogen bond interactions. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused on structural parameters)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comijnrd.org The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. taylorandfrancis.com By quantifying these properties using molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. scienceforecastoa.com
A QSAR study typically involves several steps:
Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates a subset of the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Structural parameters are a critical class of descriptors in QSAR. taylorandfrancis.com These can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they analyze the 3D steric and electrostatic fields surrounding the molecules.
For example, a QSAR study on monoterpenoids targeting the housefly GABA receptor found that structural and electronic parameters, including Mulliken charges on specific atoms and the total energy, were strongly involved in binding activity. nih.gov While specific QSAR studies focused solely on this compound are not widely published, the methodologies are broadly applied to azepine scaffolds and other heterocyclic systems to guide medicinal chemistry efforts. taylorandfrancis.com
Table 4: Common Structural Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of atoms, Number of rings | Basic information about the molecule's composition and size. ijnrd.org |
| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. taylorandfrancis.com |
| Geometrical (3D) | Molecular surface area, Molecular volume, Principal moments of inertia | Describe the 3D size and shape of the molecule. farmaciajournal.com |
| Steric | Molar Refractivity (MR), Verloop steric parameters | Quantify the steric bulk of substituents. taylorandfrancis.com |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Describe the electronic distribution and reactivity. nih.gov |
| Hydrophobic | LogP (octanol/water partition coefficient) | Measures the lipophilicity of the molecule. ijnrd.orgnih.gov |
3 Benzylazepane As a Synthetic Building Block and Intermediate
Precursor to Complex Polycyclic Scaffolds
The azepane ring system, particularly when functionalized, serves as a valuable starting point for the construction of more intricate molecular frameworks. 3-Benzylazepane, with its reactive benzyl (B1604629) group and sp3-rich seven-membered ring, is a key building block for accessing complex polycyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their three-dimensional structures which can lead to improved target selectivity.
The synthesis of complex polycyclic systems often relies on domino reactions, which allow for the formation of multiple bonds in a single operation, rapidly increasing molecular complexity from simple precursors. cam.ac.uk One powerful strategy is the palladium-catalyzed domino Heck-Suzuki reaction, which has been used to create novel and structurally complex 6-5-5-6 tetracyclic ring systems. cam.ac.uknih.gov While not explicitly starting from this compound, this methodology highlights a pathway where a functionalized N-heterocycle can undergo an intramolecular Heck reaction followed by an intermolecular Suzuki coupling to yield a complex polycyclic scaffold in one step. cam.ac.uknih.gov A derivative such as (1-Benzyl-azepan-3-yl)-methanol could serve as a suitable precursor for such transformations after appropriate functionalization. googleapis.com
The development of such cascade reactions is crucial for building libraries of diverse and complex molecules for drug discovery. The ability to transform relatively simple building blocks like this compound into sp3-rich polycyclic compounds is a key goal in modern organic synthesis. nih.gov
Incorporation into Bio-relevant Molecular Architectures (excluding efficacy)
The term "building block" in chemistry refers to molecules with reactive functional groups that are used for the modular assembly of larger molecular architectures. wikipedia.org this compound fits this description perfectly, as its secondary amine and benzyl group provide handles for further chemical modification. The azepane nucleus is a recognized structural motif in medicinal chemistry, and its incorporation into larger molecules is a strategy for developing new chemical entities.
While specific, named bioactive compounds containing the this compound core are not prominently detailed in the reviewed literature, its derivatives are noted in patent literature, indicating its use in the construction of larger, proprietary molecules. googleapis.com The process of designing new bioactive compounds often involves combining known scaffolds or fragments to create novel structures. plos.org The this compound moiety, being an sp3-rich fragment, can impart favorable physicochemical properties such as improved solubility and three-dimensionality to a larger molecule, which are desirable traits in drug design. nih.govsygnaturediscovery.com
The general strategy involves using the building block's core structure as a scaffold to be decorated with other functional groups or merged with other molecular fragments to create a final molecule with a specific intended biological relevance. lifechemicals.com The versatility of this compound makes it a valuable component in the toolkit for constructing these larger, more complex molecular architectures.
Utility in the Synthesis of Quaternary Amino Acid Derivatives
A significant application of the azepane scaffold is in the synthesis of constrained α,α-disubstituted amino acids, also known as quaternary amino acids. mdpi.com These non-natural amino acids are of great interest because their incorporation into peptides induces specific secondary structures, such as β-turns and 3(10)-helices. nih.govcsic.esresearchgate.net
Research has demonstrated a straightforward method for synthesizing enantiopure azepane-containing quaternary amino acids. nih.govresearchgate.net The synthesis often begins with ornithine-derived β-lactams. researchgate.netacs.org Through a key rearrangement step involving the intramolecular opening of the β-lactam ring, a 2-oxoazepane quaternary amino acid is formed. researchgate.netacs.org This seven-membered lactam ring can then be selectively reduced to yield the final azepane quaternary amino acid. csic.es
The conformational properties of peptides containing these azepane-derived amino acids have been studied using methods like NMR spectroscopy and X-ray crystallography. nih.govcsic.es These studies confirm that the rigid structure of the azepane ring effectively restricts the conformational freedom of the peptide backbone, making these amino acids reliable inducers of specific folding patterns. nih.govcsic.es
| Azepane Amino Acid Type | Synthetic Precursor | Key Synthetic Step | Induced Secondary Structure | Reference |
|---|---|---|---|---|
| 2-Oxoazepane Quaternary Amino Acid | Ornithine-derived β-lactam | Intramolecular β-lactam ring opening (7-exo-trig cyclization) | β-Turn | researchgate.netresearchgate.netacs.org |
| Azepane Quaternary Amino Acid | 2-Oxoazepane Quaternary Amino Acid | Selective reduction of the lactam | 3(10)-Helix | nih.govcsic.es |
Role in Fragment-Based Synthesis Approaches
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.gov This approach uses small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. mdpi.comnih.gov A key trend in FBDD is the increasing use of sp3-rich fragments, which possess more three-dimensional character compared to traditional flat, aromatic fragments. nih.govsygnaturediscovery.com This 3D geometry allows for the exploration of new chemical space and can lead to compounds with higher selectivity and improved physicochemical properties. nih.govchimia.ch
This compound is an archetypal sp3-rich fragment. nih.govenamine.net Its non-planar azepane ring provides a defined three-dimensional shape, a desirable characteristic for modern fragment libraries. researchgate.net Fragments used in FBDD are typically governed by the "Rule of Three," which sets guidelines for their molecular properties to ensure they are good starting points for chemical elaboration. nih.gov
The utility of this compound in this context is that it can be identified as an initial "hit" through screening, and then synthetically elaborated. The benzyl group can be modified or removed, and the nitrogen atom of the azepane ring provides a convenient point for "growing" the fragment into a more potent, lead-like compound. nih.govlifechemicals.com
| "Rule of Three" Parameter | Guideline | Analysis for this compound |
|---|---|---|
| Molecular Weight | < 300 Da | ~189.28 Da (Compliant) |
| cLogP | < 3 | ~2.8-3.1 (Compliant/Borderline) |
| Hydrogen Bond Donors | ≤ 3 | 1 (the N-H group) (Compliant) |
| Hydrogen Bond Acceptors | ≤ 3 | 1 (the N atom) (Compliant) |
| Number of Rotatable Bonds | ≤ 3 | 2 (Compliant) |
Future Directions and Emerging Research Avenues in Benzylazepane Chemistry
Development of Novel and Efficient Synthetic Routes
Key Research Thrusts:
Photochemical Dearomative Ring Expansion: A groundbreaking strategy involves the conversion of simple nitroarenes into complex azepanes. nih.govresearchgate.netrwth-aachen.de This method uses blue light to mediate a dearomative ring expansion, transforming a six-membered benzene (B151609) ring into a seven-membered azepine system. A subsequent hydrogenolysis step yields the saturated azepane. nih.govresearchgate.net This two-step process is significant because it starts from readily available aromatic feedstocks and allows for the precise placement of substituents on the azepane ring based on their original position on the nitroarene. rwth-aachen.de
Catalytic Tandem Reactions: Copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes presents an efficient route to functionalized azepine derivatives. nih.govmdpi.com This approach combines an intermolecular amine addition with an intramolecular cyclization in a single operation, offering a streamlined synthesis of complex azepine structures. mdpi.com
Formal 1,3-Migration and Annulation: Researchers have developed a novel protocol involving the formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene. nih.govacs.org The resulting zwitterionic intermediate undergoes selective annulation to efficiently produce azepane derivatives, demonstrating good functional group tolerance. nih.govacs.org
Chemoenzymatic Synthesis: The integration of biocatalysis offers a powerful approach for generating enantioenriched azepanes. manchester.ac.uk Methods using imine reductases for asymmetric reductive amination or monoamine oxidases for deracemization provide access to chiral amines that can be further elaborated into complex substituted azepanes. manchester.ac.uk
| Synthetic Strategy | Key Features | Starting Materials | Potential Advantages | Reference |
|---|---|---|---|---|
| Photochemical Ring Expansion | Blue light-mediated, dearomative N-insertion | Nitroarenes | Access to complex substitution patterns from simple aromatics | nih.govresearchgate.netrwth-aachen.de |
| Formal 1,3-Migration/Annulation | Rhodium carbene-initiated migration | Diazo compounds and amines | Time-saving procedure, good functional group tolerance | nih.govacs.org |
| Chemoenzymatic Synthesis | Use of enzymes (e.g., imine reductases) | Imines, Amines | High enantioselectivity, mild reaction conditions | manchester.ac.uk |
| Piperidine (B6355638) Ring Expansion | Expansion of a six-membered ring to a seven-membered ring | Substituted piperidines | High stereoselectivity and regioselectivity | rsc.org |
Exploration of New Reactivity Patterns and Transformations
Beyond synthesizing the azepane core, a significant future direction lies in exploring novel ways to functionalize the pre-formed ring. Understanding and developing new chemical transformations will enable the diversification of 3-benzylazepane and related structures, creating libraries of compounds for various applications.
Areas of Investigation:
Late-Stage Functionalization: Developing methods for the selective modification of the azepane scaffold at a late stage in a synthetic sequence is highly desirable. For example, the oxidation of tetrahydroazepines to access densely functionalized oxo-azepines provides a route to versatile synthons. nih.gov
Catalytic C-H Activation: Direct C-H activation and functionalization of the azepane ring would represent a major advance in synthetic efficiency. While not yet broadly applied to simple azepanes, related strategies in other heterocyclic systems, such as palladium-catalyzed intramolecular C(sp³)–H arylation, suggest future possibilities.
Cycloaddition and Annulation Reactions: The non-planar nature of the azepine ring allows it to participate in a variety of pericyclic and cycloaddition reactions. slideshare.net Future work will likely explore these reactions to build more complex, fused-ring systems incorporating the this compound motif.
Organocatalytic Transformations: The use of small organic molecules as catalysts for functionalizing azepane derivatives is a growing area. Recent work on related tricyclic imines has shown that chiral phosphoric acids can catalyze asymmetric additions, a strategy that could be adapted for azepane systems. researchgate.net
Advanced Stereochemical Control Strategies
The three-dimensional structure of molecules is critical for their function. For this compound, which contains a stereocenter at the C3 position, the ability to control stereochemistry is paramount. Future research will focus on refining existing methods and developing new catalytic asymmetric strategies to access specific enantiomers and diastereomers with high purity.
Emerging Strategies:
Asymmetric Hydrogenation: The use of chiral catalysts, such as N,P-ligated iridium complexes, for the asymmetric hydrogenation of cyclic ene-carbamates has proven highly effective for synthesizing chiral tetrahydro-3-benzazepines with excellent enantioselectivity (up to 99% ee). nih.gov This approach could be adapted for precursors to this compound.
Diastereoselective and Enantioselective Lithiation-Conjugate Addition: A sequence involving (-)-sparteine-mediated asymmetric lithiation followed by conjugate addition has been used to create highly substituted azepanes. nih.gov This method allows for the construction of multiple stereocenters with a high degree of control.
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries remains a robust strategy. For instance, enantiomerically pure tricyclic oxazolidines have been used as templates to direct the diastereoselective addition of nucleophiles to form 3-substituted benzazepine derivatives. nih.govrsc.org While challenges such as auxiliary removal can occur, this approach provides a reliable pathway to enantioenriched products. nih.govrsc.org
Kinetic Resolution: Catalytic methods can be employed to resolve racemic mixtures. Rhodium-catalyzed asymmetric cross-coupling reactions have been shown to proceed via kinetic resolution, allowing for the separation of enantiomers of related heterocyclic systems. chemrxiv.org
Interdisciplinary Applications in Materials Science
The synthesis of functionalized nitrogen heterocycles is integral to the discovery and development of high-value materials. nih.govresearchgate.net While the biological activity of azepanes is a major research driver, their unique structural and electronic properties also make them attractive building blocks for materials science. Future research will increasingly explore the incorporation of the this compound scaffold into larger molecular architectures for non-biological applications.
Potential Research Avenues:
Polymer Chemistry: The azepane ring can be incorporated into polymer backbones or as pendant groups to influence the physical and chemical properties of the resulting materials. The conformational flexibility of the seven-membered ring could impart unique characteristics to polymers.
Organofluorine Chemistry: The introduction of fluorinated groups into organic molecules is of significant interest for materials science. nih.govmdpi.com Developing synthetic routes to fluorinated this compound derivatives could lead to new materials with tailored electronic and surface properties.
Ligand Development for Catalysis: Functionalized azepanes can serve as ligands for transition metal catalysts. The specific stereochemistry and electronic properties of a substituted azepane like this compound could be harnessed to create novel catalytic systems for a variety of chemical transformations.
Computational Design and Prediction of Azepane Derivatives
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These in silico methods allow for the rational design of new molecules and the prediction of their properties, accelerating the discovery process and reducing the need for extensive empirical screening.
Key Computational Approaches:
Density Functional Theory (DFT) Calculations: Quantum chemical calculations are used to investigate the structural reactivity, stability, and electronic properties of azepane derivatives. nih.govresearchgate.net DFT can predict the most stable conformations, analyze molecular orbitals, and compute reactivity descriptors, providing insight into potential reaction pathways and molecular behavior. nih.govresearchgate.net
Predictive Modeling for Properties: Machine learning models are being developed to predict various properties of chemical compounds, including Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. pharmajen.comresearchgate.net Such predictive models can be applied to virtual libraries of this compound derivatives to prioritize candidates with desirable pharmacokinetic characteristics early in the design phase. pharmajen.com
Fragment-Based Drug Design (FBDD): Computational FBDD techniques can be used to design novel derivatives by combining the this compound core with other chemical fragments to optimize interactions with a specific biological target. rsc.org This approach facilitates the rational design of molecules with enhanced potency and selectivity.
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating molecular structure and reactivity | Geometrical parameters, stability, vibrational frequencies, molecular orbitals | nih.govresearchgate.net |
| Machine Learning (ML) Models | Predicting pharmacokinetic and pharmacodynamic profiles | ADME properties (Absorption, Distribution, Metabolism, Excretion) | pharmajen.comresearchgate.net |
| Molecular Docking | Simulating binding to biological targets | Binding affinity, interaction modes, structure-activity relationships | nih.gov |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Benzylazepane, and how can reaction conditions be optimized?
Answer:
this compound can be synthesized via reductive amination or ring-closing strategies. Key steps include:
- Reduction : Use lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce intermediate imines or lactams .
- Substitution : Introduce functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
Optimization : Adjust solvent polarity (e.g., THF vs. dichloromethane), temperature (0–25°C for sensitive intermediates), and stoichiometry. Monitor reaction progress via TLC or LC-MS.
Basic: Which analytical techniques are most effective for characterizing this compound and ensuring purity?
Answer:
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities (e.g., unreacted precursors) .
- Spectroscopy :
- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 204) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?
Answer:
- Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, X-ray crystallography) to confirm assignments.
- Empirical Contradiction Analysis : Apply iterative falsification methods to test hypotheses (e.g., reassign peaks based on coupling constants or 2D NMR) .
- Computational Aids : Use density functional theory (DFT) to simulate NMR/IR spectra and validate experimental results .
Advanced: What experimental strategies are effective for probing this compound’s enzyme inhibition mechanisms?
Answer:
- Kinetic Assays : Measure inhibition constants (Kᵢ) via steady-state kinetics (e.g., varying substrate concentrations with fixed inhibitor) .
- Molecular Docking : Use software like AutoDock to predict binding modes to target enzymes (e.g., proteases or kinases).
- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant enzyme activities .
Basic: How should researchers design a literature review strategy for this compound-related studies?
Answer:
- Databases : Prioritize SciFinder and Reaxys for synthetic pathways, PubChem for physicochemical data, and Web of Science for citation tracking .
- Search Terms : Combine keywords (e.g., “this compound synthesis,” “azepane derivatives enzyme inhibition”).
- Filtering : Exclude non-peer-reviewed sources (e.g., commercial websites) and focus on journals like Analytical and Bioanalytical Chemistry .
Advanced: How can substituent effects on this compound’s reactivity in nucleophilic reactions be systematically analyzed?
Answer:
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with reaction rates to predict reactivity .
- Experimental Design : Synthesize derivatives with varying substituents (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃) and compare nucleophilic attack rates (e.g., using kinetic studies) .
- Controlled Variables : Maintain consistent solvent (DMF or DMSO), temperature, and catalyst (e.g., K₂CO₃) to isolate substituent effects .
Advanced: What methodologies address low yields in this compound multistep syntheses?
Answer:
- Intermediate Stabilization : Protect reactive groups (e.g., Boc protection for amines) to prevent side reactions .
- Flow Chemistry : Improve yield and reproducibility by controlling residence time and mixing efficiency in continuous-flow reactors.
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) .
Basic: How can researchers validate the biological activity of this compound in receptor-binding assays?
Answer:
- Radioligand Binding : Use tritiated ligands to measure displacement in competitive assays (e.g., IC₅₀ determination for GPCR targets) .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₒₙ/kₒff) in real-time using immobilized receptors.
- Negative Controls : Include unmodified azepane analogs to confirm specificity .
Advanced: How do stereochemical variations in this compound derivatives impact pharmacological profiles?
Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare bioactivity .
- Molecular Dynamics (MD) : Simulate enantiomer-receptor interactions to explain potency differences (e.g., ΔG binding energy calculations) .
- In Vivo Studies : Assess pharmacokinetics (e.g., AUC, t½) for each enantiomer in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
